Antihyperlipidemic Potency: Thieno[3,2-d]pyrimidin-4-one Derivatives Several-Fold More Potent than Gemfibrozil in the Triton WR 1339 In Vivo Model
A series of 16 substituted thieno[3,2-d]pyrimidin-4(3H)-ones (compounds 7–22) was evaluated head-to-head against gemfibrozil, the established fibrate-class antihyperlipidemic drug, using the Triton WR 1339-induced hyperlipidemia model in rats. Eight out of 16 compounds produced a significant effect on total lipid profile, and these active compounds were reported to be 'several times more potent than gemfibrozil, the standard drug used for comparison' [1]. The superior activity of compounds 16 and 19 was attributed to esterase-mediated metabolic activation into more active metabolites, a prodrug feature absent in gemfibrozil [1]. This establishes the thieno[3,2-d]pyrimidin-4-one scaffold as delivering superior pharmacodynamic effect at equivalent or lower doses in this model.
| Evidence Dimension | In vivo antihyperlipidemic potency (total lipid profile improvement) |
|---|---|
| Target Compound Data | Several-fold more potent than gemfibrozil (exact fold-change not specified in abstract; 8/16 compounds showed significant effect) |
| Comparator Or Baseline | Gemfibrozil (standard clinical antihyperlipidemic agent) |
| Quantified Difference | Several-fold superior potency vs. gemfibrozil; compounds 16 and 19 identified as most potent |
| Conditions | Triton WR 1339-induced hyperlipidemia in albino Wistar rats; in vivo pharmacological assay |
Why This Matters
For research groups screening antihyperlipidemic candidates, the thieno[3,2-d]pyrimidin-4-one scaffold offers a validated starting point with demonstrated superiority over a clinical benchmark, reducing the risk of investing in lower-potency chemotypes.
- [1] Tamboli, R. S.; Amrutkar, R. D.; Jain, K. S.; Kathiravan, M. K. Synthesis and in vivo Antihyperlipidemic Potential of Novel Substituted Thieno[3,2-d]pyrimidines. Lett. Drug Des. Discov. 10(9) (2012). DOI: 10.2174/15701808113099990019. View Source
